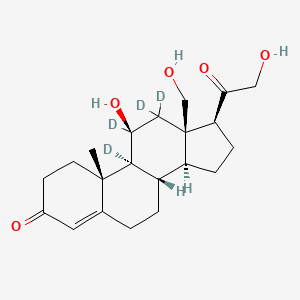

18-Hydroxycorticosterone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |

InChI Key |

HFSXHZZDNDGLQN-NREATFFYSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)C(=O)CO |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of 18-Hydroxycorticosterone in the Aldosterone Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldosterone (B195564), the principal mineralocorticoid in humans, is a critical regulator of blood pressure and electrolyte homeostasis. Its synthesis, occurring in the zona glomerulosa of the adrenal cortex, is a multi-step enzymatic process culminating in the conversion of corticosterone (B1669441) to aldosterone. This final, rate-limiting part of the pathway is catalyzed by the enzyme aldosterone synthase (CYP11B2). A pivotal, yet transient, molecule in this process is 18-hydroxycorticosterone (B144385) (18-OHB). Understanding the precise role and kinetics of 18-OHB is fundamental for elucidating the mechanisms of aldosterone-related pathologies, such as primary aldosteronism, and for the rational design of targeted pharmacological inhibitors. This technical guide provides an in-depth examination of the function of 18-hydroxycorticosterone, the enzymology of aldosterone synthase, detailed experimental protocols for its study, and the regulatory pathways governing its production.

The Terminal Steps of Aldosterone Biosynthesis

The synthesis of aldosterone from cholesterol involves a series of enzymatic reactions. The final three steps are all catalyzed by a single mitochondrial enzyme, aldosterone synthase (CYP11B2), a member of the cytochrome P450 superfamily.[1] This enzyme exhibits three distinct activities:

-

11β-hydroxylase activity: Converts 11-deoxycorticosterone (DOC) to corticosterone.

-

18-hydroxylase activity: Converts corticosterone to the intermediate, 18-hydroxycorticosterone (18-OHB).[2]

-

18-oxidase activity: Converts 18-hydroxycorticosterone to the final product, aldosterone.[2]

18-Hydroxycorticosterone is therefore the direct and essential precursor to aldosterone, formed and consumed by the same enzyme.[3][4] The entire three-reaction sequence requires six electrons, typically supplied by the redox partner protein adrenodoxin (B1173346).[5]

Enzymology and Kinetics of Aldosterone Synthase (CYP11B2)

The multi-functional nature of CYP11B2 makes its study complex. The enzyme converts corticosterone to 18-OHB, which is then further oxidized to aldosterone. While this is a sequential process, studies suggest the reaction can proceed in a "processive" manner, where the intermediate 18-OHB may not be released from the active site before being converted to aldosterone.[6] This has significant implications for inhibitor design.

The affinity of CYP11B2 for its substrates can be quantified by the Michaelis constant (Km). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Enzyme | Km (µM) | Source |

| 11-Deoxycorticosterone | Human CYP11B2 | 0.11 | [7] |

| Corticosterone | Human CYP11B2 | 1.1 - 2.5 | [8] |

| 18-Hydroxycorticosterone | Human CYP11B2 | Not specified |

Note: Kinetic parameters can vary based on experimental conditions, such as the use of recombinant enzymes, cell lysates, or purified proteins, and the specific assay setup.

Regulation of Aldosterone Synthesis: The RAAS Pathway

The primary regulator of aldosterone synthesis and CYP11B2 expression is the Renin-Angiotensin-Aldosterone System (RAAS). A decrease in renal blood flow or sodium concentration triggers the release of renin from the kidneys. Renin cleaves angiotensinogen (B3276523) (produced by the liver) into angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily in the lungs, then converts angiotensin I to angiotensin II.[9]

Angiotensin II is the principal stimulator of the zona glomerulosa cells. It binds to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to the upregulation of CYP11B2 transcription and increased enzymatic activity, thereby boosting the conversion of corticosterone through 18-OHB to aldosterone.[10]

Experimental Protocols

Studying the role of 18-hydroxycorticosterone requires robust methods to measure CYP11B2 activity and quantify the specific steroid products. Below are detailed protocols for an in vitro enzyme activity assay and a quantification method using LC-MS/MS.

Protocol: In Vitro CYP11B2 Activity Assay Using Adrenal Homogenates

This protocol is adapted from methodologies used to characterize CYP11B enzyme kinetics in human adrenal homogenates.[11]

Objective: To measure the conversion of a substrate (e.g., corticosterone) to its products (18-OHB and aldosterone) by CYP11B2 in a preparation of human adrenal tissue.

Materials:

-

Human adrenal tissue (ethically sourced)

-

Homogenization Buffer: (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA and 20% glycerol)

-

Substrate stock solution: Corticosterone (e.g., 10 mM in DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stop Solution: Dichloromethane or other suitable organic solvent

-

LC-MS/MS system for product quantification

Methodology:

-

Preparation of Adrenal Homogenate: a. Mince fresh or frozen human adrenal tissue on ice. b. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce or Potter-Elvehjem homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris. d. Collect the supernatant (which contains the mitochondrial fraction where CYP11B2 is located) and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

Enzyme Reaction: a. In a microcentrifuge tube, prepare a reaction mixture containing the adrenal homogenate (e.g., 50-100 µg total protein), Homogenization Buffer, and the NADPH regenerating system. b. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate. c. Initiate the reaction by adding the substrate, corticosterone, to a final concentration within the expected physiological or Km range (e.g., 1-10 µM). d. Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of product formation.

-

Reaction Termination and Extraction: a. Stop the reaction by adding 2 volumes of ice-cold Stop Solution (e.g., dichloromethane) containing an internal standard (e.g., a deuterated analog of aldosterone). b. Vortex vigorously for 1 minute to extract the steroids into the organic phase. c. Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to separate the phases. d. Carefully transfer the organic (lower) layer to a new tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Analysis: a. Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL of 50% methanol/water). b. Analyze the sample using a validated LC-MS/MS method (see Protocol 4.2) to quantify the amounts of 18-hydroxycorticosterone and aldosterone produced. c. Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

Protocol: Quantification of Aldosterone and 18-OHB via LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of aldosterone and its precursor, 18-OHB, from biological matrices like cell culture supernatant or enzyme assay extracts.[12][13]

Objective: To accurately measure the concentrations of aldosterone and 18-OHB using liquid chromatography-tandem mass spectrometry.

Materials & Equipment:

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or similar analytical column.

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) format.

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid or 2 mM ammonium format.

-

Steroid standards: Aldosterone and 18-hydroxycorticosterone of high purity.

-

Internal Standard (IS): A stable isotope-labeled version of aldosterone (e.g., d4-aldosterone).

-

Sample extracts from Protocol 4.1 or other biological samples.

Methodology:

-

Sample Preparation: a. Prepare a calibration curve by spiking known concentrations of aldosterone and 18-OHB standards into a matrix matching the samples (e.g., buffer or control cell media). b. Process calibration standards, quality controls, and unknown samples identically, including the addition of the internal standard and the extraction step as described in Protocol 4.1.

-

Chromatographic Separation: a. Inject the reconstituted sample onto the LC system. b. Use a gradient elution to separate the steroids. A typical gradient might start at 30-40% Mobile Phase B, ramp up to 95-100% B over several minutes to elute the analytes, hold for a brief period, and then return to initial conditions to re-equilibrate the column. c. The flow rate is typically in the range of 0.3-0.5 mL/min.

-

Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ESI mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. Example transitions (Q1/Q3) are:

- Aldosterone: m/z 361.2 -> 331.2

- 18-Hydroxycorticosterone: m/z 363.2 -> 345.2

- d4-Aldosterone (IS): m/z 365.2 -> 335.2 c. Optimize MS parameters (e.g., collision energy, declustering potential) for each transition to maximize sensitivity.

-

Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. d. Determine the concentrations of aldosterone and 18-OHB in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

18-Hydroxycorticosterone is an indispensable intermediate in the biosynthesis of aldosterone, serving as the direct substrate for the final oxidative step catalyzed by aldosterone synthase (CYP11B2). The efficiency of its formation from corticosterone and its subsequent conversion to aldosterone are tightly controlled, primarily by the Renin-Angiotensin-Aldosterone System. For drug development professionals, the dual-activity of CYP11B2 on both corticosterone and 18-OHB presents a unique challenge and opportunity for designing highly specific inhibitors. A thorough understanding of the kinetics and regulatory mechanisms detailed in this guide is essential for developing novel therapeutics to treat hypertension, heart failure, and other conditions linked to aldosterone excess. Future research will likely focus on further refining the structural and biophysical properties of CYP11B2 to better understand its processive mechanism and to develop next-generation inhibitors with even greater selectivity and efficacy.

References

- 1. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]

- 13. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Steroids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into steroid molecules represents a significant advancement in pharmaceutical research and development. This guide explores the profound biological significance of deuterated steroids, focusing on their enhanced pharmacokinetic profiles, utility as internal standards in analytical assays, and their role in elucidating metabolic pathways. By leveraging the kinetic isotope effect (KIE), deuteration can strategically slow down drug metabolism, leading to improved therapeutic efficacy and safety. This document provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated steroids for professionals in the field.

Introduction: The Deuterium Switch in Steroid Chemistry

Steroids are a critical class of bioactive molecules that regulate a vast array of physiological processes. However, their therapeutic potential can be limited by rapid metabolism, leading to short half-lives and the formation of potentially undesirable metabolites. Deuteration, the selective replacement of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), offers a powerful strategy to overcome these limitations.[1]

The fundamental principle underlying the utility of deuterated steroids is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position.[1] This "deuterium switch" can profoundly alter the metabolic fate of a steroid, offering several key advantages in research and drug development.[2]

Key Applications of Deuterated Steroids

The unique properties of deuterated steroids lend themselves to two primary applications in scientific research:

-

Therapeutic Agents with Enhanced Pharmacokinetics: By strategically placing deuterium at sites of metabolic attack, the rate of enzymatic degradation, often mediated by cytochrome P450 (CYP) enzymes, can be reduced.[1] This can lead to:

-

Increased half-life (t½): The drug remains in the body for a longer period.[3]

-

Increased area under the curve (AUC): Greater overall drug exposure is achieved.[3]

-

Reduced clearance (CL): The rate of drug removal from the body is decreased.[3]

-

Potential for lower or less frequent dosing: This can improve patient compliance and reduce side effects.[1]

-

Metabolic Switching: In some cases, blocking a primary metabolic pathway can redirect metabolism towards alternative, potentially more favorable routes, which may reduce the formation of toxic metabolites.[4][5]

-

-

Internal Standards for Bioanalytical Assays: Deuterated steroids are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6][7] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer.[1] However, their increased mass allows them to be distinguished from the analyte of interest, enabling accurate and precise quantification in complex biological matrices like plasma and urine.[7][8]

Data Presentation: Comparative Pharmacokinetic Parameters

Table 1: Representative Pharmacokinetic Parameters of a Non-Deuterated Chalcone Derivative (In Vivo Animal Model) [7]

| Parameter | Value | Description |

| Peak Plasma Concentration (Cmax) | Varies | Maximum concentration in plasma. |

| Time to Peak Concentration (Tmax) | Varies | Time to reach Cmax. |

| Area Under the Curve (0-t) (AUC(0-t)) | 389.18 ± 17.08 h*ng/mL | Total drug exposure over time. |

| Elimination Half-life (t½) | 2.32 ± 0.81 h | Time for plasma concentration to reduce by half. |

| Volume of Distribution (Vd/F) | 433.45 ± 163.81 L/kg | Apparent volume into which the drug distributes. |

| Clearance (CL/F) | 128.53 ± 5.49 L/h/kg | Rate of drug removal from the body. |

Table 2: Anticipated Improvements in Pharmacokinetic Parameters of a Deuterated Chalcone Derivative [7]

| Parameter | Anticipated Change | Rationale |

| Cmax | Increased | Slower metabolism can lead to higher peak concentrations. |

| Tmax | No significant change or slightly increased | Absorption is generally not affected by deuteration. |

| AUC(0-t) | Significantly Increased | Reduced clearance leads to greater overall drug exposure. |

| t½ | Increased | Slower metabolism extends the time the drug remains in the body. |

| Vd/F | No significant change | Deuteration does not typically alter tissue distribution. |

| CL/F | Decreased | The primary benefit of deuteration is reduced metabolic clearance. |

Table 3: Comparative Pharmacokinetic Parameters of Methadone vs. d₉-Methadone in CD-1 Male Mice [3]

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC₀₋₈h (ng·h/mL) | 1,134 ± 254 | 6,432 ± 1,289 | 5.7-fold increase |

| Cmax (ng/mL) | 589 ± 98 | 2,598 ± 432 | 4.4-fold increase |

| CL (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease |

| Vss (L/kg) | 20.3 ± 4.2 | 2.5 ± 0.9 | 8.1-fold decrease |

| t½ (h) | 3.1 ± 0.7 | 2.0 ± 0.5 | No significant change |

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Steroid

This protocol provides a general method for the base-catalyzed deuteration of a ketosteroid.[6] Specific conditions may require optimization based on the starting material.

Materials:

-

Ketosteroid

-

Deuterated solvent (e.g., methanol-d₄)

-

Base catalyst (e.g., sodium methoxide)

-

Deuterated acid for quenching (e.g., DCl in D₂O)

-

Water-immiscible organic solvent (e.g., dichloromethane)

-

Deuterated water (D₂O)

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve the ketosteroid in a minimal amount of deuterated solvent.

-

Reaction Initiation: Add a catalytic amount of the base to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize the base by slowly adding a deuterated acid until the pH is neutral.

-

Extraction: Extract the product with a water-immiscible organic solvent. Wash the organic layer with deuterated water to remove any residual base and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel.

-

Characterization: Confirm the structure and determine the level of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol for In Vivo Pharmacokinetic Study of a Deuterated Steroid

This protocol outlines a general procedure for a comparative pharmacokinetic study in an animal model, such as Sprague-Dawley rats.[7]

Materials:

-

Deuterated steroid

-

Non-deuterated counterpart

-

Vehicle for administration (e.g., saline, PEG400)

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.

-

Dosing: Divide the animals into two groups. Administer a single dose of the deuterated steroid to one group and the non-deuterated counterpart to the other group via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the steroid in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard (ideally, a different isotopologue of the analyte).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) for both the deuterated and non-deuterated steroid using appropriate software.

Protocol for Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a deuterated steroid.[1][9]

Materials:

-

Deuterated steroid

-

Human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN)

-

Deuterated internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions: Prepare working solutions of the deuterated steroid and the NADPH regenerating system in phosphate buffer. Prepare a quenching solution of ice-cold acetonitrile containing the deuterated internal standard.

-

Incubation Setup: In a 96-well plate, add the HLM suspension and the deuterated steroid working solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time-Point Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis: Calculate the peak area ratio of the deuterated steroid to the internal standard for each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k), from which the in vitro half-life and intrinsic clearance can be calculated.

Mandatory Visualizations

Signaling Pathway of a Generic Steroid Hormone

Caption: Generalized signaling pathway of a steroid hormone.

Experimental Workflow for Comparative Pharmacokinetic Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Graphviz [graphviz.org]

- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mercell.com [mercell.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Core Mechanism of 18-Hydroxycorticosterone-d4 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of 18-Hydroxycorticosterone-d4 as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize or are looking to implement isotope dilution mass spectrometry for accurate and precise quantification of 18-hydroxycorticosterone (B144385) in various biological matrices.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample. This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H).

After the internal standard is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.

18-Hydroxycorticosterone and its Deuterated Analog

18-Hydroxycorticosterone is a steroid hormone that serves as an intermediate in the biosynthesis of aldosterone.[1] Its accurate quantification in biological fluids is crucial for research in endocrinology and the diagnosis of certain adrenal disorders. This compound is the deuterium-labeled version of 18-hydroxycorticosterone, specifically designed for use as an internal standard in IDMS assays.

The key to the successful application of this compound lies in its physicochemical properties relative to the unlabeled analyte. As a deuterated analog, it exhibits nearly identical chemical and physical behavior, including:

-

Solubility: Similar solubility in various solvents used during sample extraction.

-

Reactivity: Undergoes similar chemical reactions if derivatization is required.

-

Chromatographic Behavior: Co-elutes with the unlabeled 18-hydroxycorticosterone during liquid chromatography (LC), ensuring that both compounds experience the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer's ion source.[2]

-

Ionization Efficiency: Exhibits comparable ionization efficiency in the mass spectrometer's ion source, a critical factor for accurate ratio measurements.

The primary difference is its mass, which is increased by four daltons due to the four deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

Mechanism of Action in a Quantitative LC-MS/MS Assay

The use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a robust method for quantification. The process can be broken down into several key stages:

3.1. Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction procedures, such as solid-phase extraction (SPE), to remove interfering substances.[2] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

3.2. Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analyte and the internal standard, due to their chemical similarity, travel through the chromatographic column at the same rate and elute at nearly the same time.[2]

3.3. Mass Spectrometric Detection: As the separated compounds elute from the LC column, they enter the mass spectrometer's ion source, where they are ionized. In the mass spectrometer, specific precursor ions for both 18-hydroxycorticosterone and this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored. This highly selective detection method is known as Multiple Reaction Monitoring (MRM).

The mass spectrometer simultaneously measures the signal intensity of the MRM transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental workflow for quantification using an internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of 18-hydroxycorticosterone in human plasma using this compound as an internal standard, based on methodologies described in the literature.[2]

4.1. Materials and Reagents

-

18-Hydroxycorticosterone standard

-

This compound internal standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate

-

n-Hexane

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.2. Sample Preparation (Solid-Phase Extraction)

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add a known amount of this compound internal standard solution.

-

Vortex the sample.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with 1 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.3. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

-

Mobile Phase B: Methanol or acetonitrile (B52724) with a suitable additive.

-

Gradient: A suitable gradient to achieve separation of the analyte from other endogenous compounds.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific method.

-

MRM Transitions:

-

18-Hydroxycorticosterone: The specific precursor and product ions would be determined during method development. For example, a potential transition could be based on the loss of water from the protonated molecule.

-

This compound: The precursor ion would be 4 m/z units higher than that of the unlabeled analyte, and the product ion may or may not have a corresponding mass shift depending on the fragmentation pathway. Based on common fragmentation patterns of similar steroids, a likely MRM transition for 18-hydroxycorticosterone would involve the precursor ion [M+H]+ at m/z 363.2 and a product ion resulting from a neutral loss. For this compound, the precursor ion would be at m/z 367.2.

-

A simplified LC-MS/MS workflow.

Data Presentation

The following tables summarize typical quantitative data from validation studies of LC-MS/MS methods for 18-hydroxycorticosterone.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (pg/mL) | r² | LLOQ (pg/mL) | Reference |

| 18-Hydroxycorticosterone | 20 - 3000 | 0.997 | 20 | [2] |

| 18-Hydroxycorticosterone | 25 - 5000 | >0.99 | 25 |

Table 2: Precision and Accuracy

| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| 18-Hydroxycorticosterone | - | <15 | <15 | 85-115 | [2] |

| 18-Hydroxycorticosterone | - | 1.29 - 6.78 | 1.77 - 8.64 | 86.3 - 114 |

Visualization of the Core Principle

The fundamental principle of using this compound as an internal standard is based on the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.

The logical relationship for quantification using a deuterated internal standard.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of 18-hydroxycorticosterone by isotope dilution mass spectrometry. Its chemical similarity to the analyte ensures that it behaves identically during sample preparation and chromatographic analysis, thereby compensating for any variations in these steps. The mass difference allows for its distinct detection by the mass spectrometer, enabling the calculation of a precise ratio of the analyte to the internal standard. This methodology provides a robust and reliable approach for researchers and clinicians studying the role of 18-hydroxycorticosterone in health and disease.

References

A Technical Guide to 18-Hydroxycorticosterone-d4: Properties and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 18-Hydroxycorticosterone-d4, a deuterated analog of the endogenous steroid hormone 18-Hydroxycorticosterone (B144385). This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This guide details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents its known physicochemical characteristics.

Core Physical and Chemical Properties

This compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆D₄O₅ | [2] |

| Molecular Weight | 366.48 g/mol | [2] |

| CAS Number | 1257742-38-3 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in DMSO | [4] |

| Purity | Isotopic Purity: ≥98 atom % D | [5] |

Role in Steroid Biosynthesis

18-Hydroxycorticosterone is a crucial intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in humans.[6] The pathway originates from cholesterol and proceeds through several enzymatic steps within the adrenal cortex. The final steps, the conversion of corticosterone (B1669441) to 18-hydroxycorticosterone and then to aldosterone, are catalyzed by the enzyme aldosterone synthase (CYP11B2).[6] Understanding this pathway is essential for studying disorders of adrenal hormone production, such as primary aldosteronism.

Experimental Protocols: Quantification by LC-MS/MS

The use of this compound as an internal standard allows for precise and accurate quantification of endogenous 18-Hydroxycorticosterone by correcting for variations during sample preparation and analysis. Below are detailed methodologies for sample preparation from plasma/serum and urine, followed by a general LC-MS/MS protocol.

Sample Preparation

3.1.1. Plasma/Serum - Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for steroid extraction from plasma.[2][7][8]

-

Sample Aliquoting: To 200 µL of plasma or serum in a clean microcentrifuge tube, add the internal standard solution of this compound in methanol (B129727).

-

Protein Precipitation (Optional but Recommended): Add 400 µL of cold acetonitrile (B52724) to the sample, vortex thoroughly for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) or a 5:1 (v/v) solution of diethyl ether/ethyl acetate (B1210297) to the supernatant.

-

Mixing: Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

-

Extraction: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic phases pooled.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Urine - Solid-Phase Extraction (SPE)

This protocol is based on general procedures for the extraction of steroids from urine.[9][10][11]

-

Enzymatic Hydrolysis (for conjugated steroids): To 1 mL of urine, add a solution of β-glucuronidase/arylsulfatase and incubate at 55°C for 3 hours to deconjugate the steroids.

-

Internal Standard Spiking: Add the this compound internal standard solution to the hydrolyzed urine sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic substances.

-

Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 2-3 mL of methanol or ethyl acetate into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for the chromatographic separation and mass spectrometric detection of 18-Hydroxycorticosterone. Optimization is recommended for specific instrumentation.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

| Gradient | A suitable gradient should be developed to ensure baseline separation from other endogenous steroids. A typical starting condition is 95% A, ramping to 95% B over several minutes. |

Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table below |

MRM Transitions for Quantification and Confirmation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| 18-Hydroxycorticosterone | 363.2 | 345.2 | Quantifier |

| 18-Hydroxycorticosterone | 363.2 | 317.2 | Qualifier |

| This compound | 367.2 | 349.2 | Internal Standard |

Note: The specific m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions on the mass spectrometer being used.

Spectral Data

Detailed NMR and IR spectra for this compound are not widely published. Researchers should acquire these spectra upon receipt of the compound to confirm its identity and purity. The mass spectrum is characterized by the precursor and product ions listed in the MRM transitions table.

Conclusion

This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart in various biological matrices. The experimental protocols outlined in this guide provide a robust starting point for developing and validating sensitive bioanalytical methods. Adherence to good laboratory practices and thorough method validation are paramount for obtaining reliable and reproducible results in research and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. arborassays.com [arborassays.com]

- 4. Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS[v1] | Preprints.org [preprints.org]

- 5. 18-Hydroxycorticosterone-[d4] | CAS 1257742-38-3 | IsoSciences | Biomol.com [biomol.com]

- 6. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Hydroxycorticosterone: A Technical Guide to its Discovery, History, and Application as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxycorticosterone (B144385) (18-OHB) is a steroid hormone produced in the adrenal cortex, primarily serving as a crucial intermediate in the biosynthesis of aldosterone (B195564). While possessing minimal intrinsic mineralocorticoid activity, its measurement in biological fluids has become an invaluable tool in the differential diagnosis of primary aldosteronism, one of the most common causes of secondary hypertension. This technical guide provides an in-depth exploration of the discovery, historical evolution, and analytical methodologies for 18-hydroxycorticosterone, culminating in its contemporary application as a clinical biomarker. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of this important steroid.

Discovery and Historical Perspective

The journey to understanding the significance of 18-hydroxycorticosterone is intertwined with the broader history of research into aldosterone and its regulation.

Early Investigations:

The initial identification and characterization of steroids from the adrenal glands laid the groundwork for the eventual discovery of 18-hydroxycorticosterone. Seminal work in the mid-20th century focused on isolating and identifying the various hormones produced by the adrenal cortex.

The Emergence of 18-Hydroxycorticosterone as a Biomarker:

A pivotal moment in the history of 18-hydroxycorticosterone as a biomarker came with the work of Ulick and Vetter in 1965, who developed methods for the simultaneous measurement of the secretory rates of aldosterone and 18-hydroxycorticosterone.[1] This allowed for the direct comparison of their production under various physiological and pathological conditions.

Subsequent research in the 1970s and 1980s further solidified its clinical utility. A landmark study by Biglieri and colleagues in 1979 demonstrated that plasma levels of 18-hydroxycorticosterone were markedly elevated in patients with aldosterone-producing adenomas (APAs) compared to those with bilateral adrenal hyperplasia (BAH), also known as idiopathic hyperaldosteronism (IHA).[2] This finding was critical as it offered a non-invasive means to help differentiate between these two subtypes of primary aldosteronism, which have distinct treatment pathways (surgical for APA and medical for BAH).

Further studies have since refined the diagnostic utility of 18-hydroxycorticosterone, establishing cutoff values and exploring its role in conjunction with other biomarkers.

Biosynthesis of 18-Hydroxycorticosterone

18-Hydroxycorticosterone is synthesized in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions. The pathway begins with cholesterol and proceeds through several intermediates. The final steps are catalyzed by the enzyme aldosterone synthase (CYP11B2).

Quantitative Data on 18-Hydroxycorticosterone Levels

The concentration of 18-hydroxycorticosterone in plasma or serum is a key parameter in the evaluation of primary aldosteronism. The following tables summarize quantitative data from various studies, highlighting the differences between healthy individuals and patients with different subtypes of primary aldosteronism.

Table 1: Plasma 18-Hydroxycorticosterone Levels in Different Patient Populations

| Study (Year) | Patient Group | Sample Size (n) | Mean ± SD or Median (IQR) (ng/dL) | Key Findings |

| Lapworth et al. (1989)[3] | Primary Hyperaldosteronism | 16 | Significantly higher than controls | Demonstrated elevated levels in primary aldosteronism. |

| Lapworth et al. (1989)[3] | Control Subjects | 20 | - | Established a baseline for comparison. |

| Mulatero et al. (2012)[4][5][6] | Aldosterone-Producing Adenoma (APA) | 20 | Significantly higher than BAH and EH | Confirmed the utility in differentiating APA from BAH. |

| Mulatero et al. (2012)[4][5][6] | Bilateral Adrenal Hyperplasia (BAH) | 61 | - | Levels were lower than in APA patients. |

| Mulatero et al. (2012)[4][5][6] | Essential Hypertension (EH) | 62 | - | Provided a hypertensive control group. |

| Mulatero et al. (2012)[4][5][6] | Normotensives | 30 | - | Provided a healthy control group. |

| Auchus et al. (2007)[7][8] | Adrenal Vein Sampling (APA side) | 23 | 26.03 ± 11.51 (18OHB/F ratio) | Showed elevated production from the adenoma. |

| Auchus et al. (2007)[7][8] | Adrenal Vein Sampling (IHA) | - | 9.22 ± 5.18 (18OHB/F ratio) | Lower production in hyperplastic glands compared to adenomas. |

Table 2: Urinary 18-Hydroxycorticosterone and Related Steroid Excretion

| Study (Year) | Patient Group | Sample Size (n) | Mean ± SD (µ g/24h ) | Key Findings |

| Unnamed Study[9] | Aldosterone-Producing Adenoma (APA) | 5 | 11.3 ± 1.5 (18-OHB) | Urinary 18-OHB was slightly elevated in APA. |

| Unnamed Study[9] | Idiopathic Hyperaldosteronism (IHA) | 5 | 4.6 ± 0.3 (18-OHB) | Lower urinary 18-OHB excretion in IHA compared to APA. |

| Unnamed Study[9] | Essential Hypertension (EHT) | 10 | 3.1 ± 0.6 (18-OHB) | Similar levels to control subjects. |

| Unnamed Study[9] | Normotensive Controls | 11 | 3.6 ± 0.5 (18-OHB) | Established baseline urinary excretion. |

Experimental Protocols

The accurate measurement of 18-hydroxycorticosterone is critical for its clinical application. Over the years, methodologies have evolved from radioimmunoassays (RIA) to more specific and sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Plasma 18-Hydroxycorticosterone

RIA was one of the earliest methods used for the quantification of 18-hydroxycorticosterone.[3][10]

Principle: This method is a competitive binding assay where unlabeled 18-hydroxycorticosterone in the sample competes with a fixed amount of radiolabeled 18-hydroxycorticosterone for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 18-hydroxycorticosterone in the sample.

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 4°C to separate plasma.

-

Store plasma at -20°C until analysis.

-

-

Extraction:

-

Extract plasma with a suitable organic solvent, such as dichloromethane, to isolate the steroid fraction.[3]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Radioimmunoassay:

-

Reconstitute the dried eluate in assay buffer.

-

Prepare a standard curve using known concentrations of 18-hydroxycorticosterone.

-

To a set of assay tubes, add the standards, quality controls, and unknown samples.

-

Add a fixed amount of radiolabeled 18-hydroxycorticosterone (e.g., ³H-18-OHB) to each tube.

-

Add the specific anti-18-hydroxycorticosterone antibody to each tube.

-

Incubate the mixture to allow for competitive binding (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Steroid:

-

Add a separation agent, such as dextran-coated charcoal, to adsorb the free radiolabeled steroid.

-

Centrifuge to pellet the charcoal.

-

-

Counting and Data Analysis:

-

Decant the supernatant (containing the antibody-bound radiolabeled steroid) into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a beta counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

-

Determine the concentration of 18-hydroxycorticosterone in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming many of the limitations of immunoassays.[11][12]

Principle: This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. Steroids are separated based on their physicochemical properties and then fragmented in the mass spectrometer, allowing for precise identification and quantification.

Detailed Methodology:

-

Sample Preparation:

-

Collect plasma or serum samples.

-

Protein Precipitation: Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances. SPE is commonly used for its efficiency and potential for automation.[11][12]

-

Evaporate the purified extract to dryness.

-

Reconstitute the sample in the mobile phase.

-

-

Liquid Chromatography (LC):

-

Inject the reconstituted sample into the LC system.

-

Column: Use a reversed-phase column (e.g., C18) to separate the steroids.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used for elution.

-

The flow rate and gradient are optimized to achieve good separation of 18-hydroxycorticosterone from other steroids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate charged molecules.

-

Mass Analysis:

-

MS1 (First Quadrupole): Selects the precursor ion (the charged 18-hydroxycorticosterone molecule).

-

Collision Cell (Second Quadrupole): The precursor ion is fragmented by collision with an inert gas.

-

MS2 (Third Quadrupole): Selects one or more specific product ions.

-

-

Detection: The intensity of the product ions is measured, which is proportional to the concentration of 18-hydroxycorticosterone in the sample.

-

-

Quantification:

-

An internal standard (a stable isotope-labeled version of 18-hydroxycorticosterone) is added to the samples at the beginning of the preparation to correct for any sample loss during the procedure.

-

A calibration curve is generated using known concentrations of 18-hydroxycorticosterone and the internal standard.

-

The concentration of 18-hydroxycorticosterone in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Application as a Biomarker in Primary Aldosteronism

The primary clinical utility of measuring 18-hydroxycorticosterone is in the differential diagnosis of primary aldosteronism.

Patients with an aldosterone-producing adenoma typically exhibit significantly higher levels of 18-hydroxycorticosterone compared to those with bilateral adrenal hyperplasia.[4][5][6] This is thought to be due to the dysregulated and high-level activity of aldosterone synthase within the adenoma. In contrast, in bilateral adrenal hyperplasia, the stimulation of aldosterone production is more diffuse and generally results in a less pronounced increase in 18-hydroxycorticosterone.

While 18-hydroxycorticosterone is a valuable tool, it is important to note that it is not a standalone diagnostic test. Its results should be interpreted in the context of other clinical and biochemical findings, such as plasma aldosterone concentration, plasma renin activity, and the aldosterone-to-renin ratio. Adrenal vein sampling remains the gold standard for lateralizing the source of aldosterone overproduction.

Conclusion

18-Hydroxycorticosterone has evolved from a mere intermediate in steroid biosynthesis to a clinically significant biomarker. Its discovery and the development of reliable analytical methods have significantly advanced the diagnostic workup of primary aldosteronism. For researchers and professionals in drug development, a thorough understanding of its biochemistry, historical context, and analytical considerations is essential for its appropriate application in both clinical and research settings. As analytical technologies continue to improve, the role of 18-hydroxycorticosterone and other related steroids in understanding and managing adrenal disorders is likely to expand further.

References

- 1. SIMULTANEOUS MEASUREMENT OF SECRETORY RATES OF ALDOSTERONE AND 18-HYDROXYCORTICOSTERONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms establishing the mineralocorticoid hormone patterns in the 17 alpha-hydroxylase deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18-Hydroxycorticosterone as a marker for primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Measurement of 18-hydroxycorticosterone during adrenal vein sampling for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The development and application of a radioimmunoassay for 18-hydroxy-corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 18-Hydroxycorticosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxycorticosterone (B144385) (18-OHB) is a crucial steroid hormone intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in humans. Its production and metabolism are tightly regulated, and dysregulation of this pathway is implicated in various endocrine disorders, most notably primary aldosteronism. This technical guide provides a comprehensive overview of the metabolic pathway of 18-hydroxycorticosterone, detailing the enzymatic reactions, key molecular players, and relevant experimental protocols for its study. Quantitative data on enzyme kinetics and steroid levels are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

18-Hydroxycorticosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex.[1] It serves as the direct precursor to aldosterone, a key regulator of blood pressure and electrolyte balance.[2] The synthesis of 18-OHB is a critical step in the mineralocorticoid pathway, and its levels can serve as a valuable biomarker for diagnosing and differentiating subtypes of primary aldosteronism, a common cause of secondary hypertension.[3][4] This guide will delve into the intricacies of the 18-hydroxycorticosterone metabolic pathway, from its synthesis to its downstream conversion, and provide practical methodologies for its investigation.

The Metabolic Pathway of 18-Hydroxycorticosterone

The synthesis of 18-hydroxycorticosterone is a multi-step enzymatic process that begins with cholesterol and culminates in the production of aldosterone. The key steps are outlined below.

Synthesis of Corticosterone

The journey to 18-hydroxycorticosterone begins with the conversion of cholesterol to pregnenolone (B344588) in the mitochondria, a rate-limiting step in steroidogenesis.[5] Pregnenolone then moves to the smooth endoplasmic reticulum, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (HSD3B2). Progesterone is subsequently hydroxylated at the C21 position by 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC).[5] Finally, DOC is hydroxylated at the C11β position by aldosterone synthase (CYP11B2) in the mitochondria to yield corticosterone.[2]

Conversion of Corticosterone to 18-Hydroxycorticosterone

The pivotal step in the formation of 18-hydroxycorticosterone is the 18-hydroxylation of corticosterone. This reaction is catalyzed by the mitochondrial enzyme aldosterone synthase (CYP11B2) .[2][6] CYP11B2 is a cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex.[2][7]

Downstream Metabolism: Conversion to Aldosterone

18-Hydroxycorticosterone is the immediate precursor to aldosterone. The final step in aldosterone biosynthesis is the oxidation of the 18-hydroxyl group of 18-hydroxycorticosterone to an aldehyde, a reaction also catalyzed by aldosterone synthase (CYP11B2) .[6][8] This unique trifunctional activity of CYP11B2 (11β-hydroxylase, 18-hydroxylase, and 18-oxidase) is essential for aldosterone production.[7]

Alternative Pathways and Related Steroids

In certain pathological conditions, such as some forms of primary aldosteronism, alternative metabolic pathways can become more prominent. For instance, the synthesis of 18-oxocortisol (B1195184) requires the activities of both CYP11B2 and 17α-hydroxylase (CYP17A1).[9][10] This "hybrid" steroid is formed from the metabolism of cortisol by CYP11B2.[11] While 18-hydroxycortisol can be produced from cortisol by both CYP11B1 and CYP11B2, the conversion to 18-oxocortisol is specific to CYP11B2.[6]

Metabolic Pathway of 18-Hydroxycorticosterone

Caption: The biosynthetic pathway of 18-hydroxycorticosterone and aldosterone.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and steroid hormones in the 18-hydroxycorticosterone metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (µM/24h) | Source |

| CYP11B2 | 11-Deoxycorticosterone | Corticosterone, 18-OHB, Aldosterone | 1.163 | 36.98 | [12] |

| CYP11B1 | 11-Deoxycortisol | Cortisol | - | - | [13] |

| CYP11B2 (chimeric) | 11-Deoxycorticosterone | Aldosterone | 1.191 | 27.08 | [12] |

Note: Enzyme kinetics can vary depending on the experimental system (e.g., recombinant enzyme, cell-based assay) and conditions.

Table 2: Plasma Levels of 18-Hydroxycorticosterone and Aldosterone in Health and Disease

| Condition | 18-Hydroxycorticosterone (ng/dL) | Aldosterone (ng/dL) | Source |

| Normal Subjects | < 100 | - | [3] |

| Essential Hypertension | < 100 | - | [3] |

| Aldosterone-Producing Adenoma (APA) | > 100 (markedly elevated) | Elevated | [3][14] |

| Idiopathic Hyperaldosteronism (IHA) | < 100 | Elevated | [3] |

Note: Reference ranges can vary between laboratories. The values presented are for illustrative purposes.

Table 3: Urinary Excretion of Steroid Metabolites (µ g/24h )

| Condition | 18-Hydroxycortisol | 18-Hydroxycorticosterone | Aldosterone-18-glucuronide | Source |

| Normal Subjects | 142 ± 35 | 3.6 ± 0.5 | - | [4] |

| Essential Hypertension | 172 ± 15 | 3.1 ± 0.6 | - | [4] |

| Aldosterone-Producing Adenoma (APA) | 640 ± 213 | 11.3 ± 1.5 | Not significantly different from IHA | [4] |

| Idiopathic Hyperaldosteronism (IHA) | 232 ± 56 | 4.6 ± 0.3 | Not significantly different from APA | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the 18-hydroxycorticosterone metabolic pathway.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters and inhibitory profiles of enzymes involved in 18-hydroxycorticosterone metabolism.

Methodology:

-

Enzyme Source:

-

Reaction Mixture:

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Enzyme source.

-

Substrate (e.g., corticosterone, 11-deoxycorticosterone) at varying concentrations.[17]

-

NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Test compounds (for inhibition studies).

-

-

Incubation: Incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a solvent (e.g., ethyl acetate, dichloromethane).

-

Product Analysis: Quantify the products (e.g., 18-hydroxycorticosterone, aldosterone) using LC-MS/MS or GC-MS.

Experimental Workflow for In Vitro Enzyme Assay

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The prediction of anatomical morphology of primary aldosteronism using serum 18-hydroxycorticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 5. Correctable subsets of primary aldosteronism. Primary adrenal hyperplasia and renin responsive adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation of Rat Adrenocortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. ibl-international.com [ibl-international.com]

- 13. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The significance of elevated levels of plasma 18-hydroxycorticosterone in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human aldosterone synthase: recombinant expression in E. coli and purification enables a detailed biochemical analysis of the protein on the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Preliminary In Vitro Studies of 18-Hydroxycorticosterone Uptake

This technical guide provides an in-depth overview of the foundational in vitro studies concerning the cellular uptake of 18-Hydroxycorticosterone (B144385) (18-OH-B), a key steroid intermediate in the biosynthesis of aldosterone (B195564).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into experimental methodologies, quantitative data, and the broader context of 18-OH-B's cellular interactions.

Introduction to 18-Hydroxycorticosterone

18-Hydroxycorticosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex from the precursor corticosterone (B1669441) by the enzyme aldosterone synthase (CYP11B2).[1] While it is primarily recognized as the direct precursor to aldosterone, its own biological activities and cellular uptake mechanisms are areas of ongoing investigation.[1][3] Studies suggest that 18-OH-B has minimal direct mineralocorticoid activity and a low affinity for the mineralocorticoid receptor.[1][4] However, its levels are often measured in clinical settings to evaluate the aldosterone synthesis pathway and diagnose certain adrenal disorders.[1][5] Understanding its uptake by various cells and tissues is crucial for elucidating its physiological and potential pathophysiological roles.

Quantitative Data on In Vitro Uptake of 18-Hydroxycorticosterone

The following tables summarize the key quantitative findings from in vitro studies on the uptake and binding of 18-Hydroxycorticosterone.

Table 1: Specific Uptake of [3H]18-Hydroxycorticosterone in Rat Central Nervous System Subcellular Fractions

| Brain Region | Nuclear Uptake (fmol/mg DNA) | Cytosolic Uptake (fmol/mg protein) |

| Medulla Oblongata | 25.8 ± 3.5 | 12.3 ± 1.8 |

| Pons | 28.1 ± 4.2 | 14.7 ± 2.1 |

| Amygdala | 10.5 ± 1.9 | 8.9 ± 1.3 |

| Anterior Pituitary | 9.8 ± 1.5 | 7.5 ± 1.1 |

| Hypothalamus | 11.2 ± 2.0 | 9.1 ± 1.4 |

| Hippocampus | 12.3 ± 2.2 | 10.2 ± 1.6 |

| Preoptic Area | 10.1 ± 1.8 | 8.5 ± 1.2 |

Data adapted from Damasco et al., 1992. The study notes that the uptake in the pons and medulla oblongata was significantly higher than in other limbic system structures.[6]

Table 2: Binding Affinity of 18-Hydroxycorticosterone to Human Plasma Proteins

| Steroid | Affinity for Transcortin (M⁻¹) |

| Cortisol | 3 x 10⁷ |

| 18-Hydroxycorticosterone | 2 x 10⁶ |

| Aldosterone | 0.9 x 10⁶ |

Data adapted from Dale et al., 1976. This demonstrates that 18-OH-B competes with cortisol and aldosterone for binding sites on transcortin, with an intermediate affinity.[7]

Table 3: In Vitro Production of 18-Hydroxycorticosterone by Human Adrenal Cortex Tissue Slices

| Condition | Mean Production Rate (ng/g tissue/hr) |

| Normal Adrenal Cortex (Basal) | 26 |

| ACTH Stimulation | Significantly Increased |

| Angiotensin II Stimulation | Significantly Increased |

Data adapted from Ulick et al., 1977. This study highlights the regulation of 18-OH-B production in vitro.[5]

Experimental Protocols

This section details the methodologies for key in vitro experiments related to 18-Hydroxycorticosterone uptake and binding.

In Vitro Uptake of Radiolabeled 18-Hydroxycorticosterone in Brain Tissue

This protocol is based on the methodology described by Damasco et al. (1992) for studying the specific uptake of [3H]18-OH-B in the central nervous system of adrenalectomized rats.[6]

Objective: To determine the specific uptake and subcellular distribution of 18-OH-B in different brain regions.

Materials:

-

Adrenalectomized male Sprague-Dawley rats.

-

Tritiated 18-Hydroxycorticosterone ([³H]18-OH-B).

-

Unlabeled 18-Hydroxycorticosterone.

-

Krebs-Ringer bicarbonate buffer.

-

Sucrose (B13894) solution (0.32 M).

-

Triton X-100.

-

Scintillation cocktail.

-

Standard laboratory equipment for tissue dissection, homogenization, and centrifugation.

-

Liquid scintillation counter.

Procedure:

-

Tissue Preparation:

-

Sacrifice adrenalectomized rats and dissect the desired brain regions (e.g., medulla oblongata, pons, amygdala, hippocampus).

-

Place the tissue sections in Krebs-Ringer bicarbonate buffer.

-

-

Incubation:

-

Incubate the tissue sections with a physiological concentration of [³H]18-OH-B.

-

For competition studies to determine specific binding, incubate parallel sections with [³H]18-OH-B plus a 100-fold excess of unlabeled 18-OH-B.

-

-

Subcellular Fractionation:

-

Following incubation, homogenize the tissue in 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to pellet the nuclei.

-

Collect the supernatant and centrifuge at high speed to obtain the cytosolic fraction.

-

-

Radioactivity Measurement:

-

Extract the radioactivity from the nuclear and cytosolic fractions.

-

Add the extracts to a scintillation cocktail.

-

Quantify the amount of [³H]18-OH-B using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the radioactivity in the competition study samples from the total radioactivity.

-

Normalize the data to the amount of DNA (for the nuclear fraction) or protein (for the cytosolic fraction).

-

Competitive Binding Assay for Transcortin

This protocol is a generalized method based on the principles described in the study by Dale et al. (1976) for assessing the binding of 18-OH-B to plasma proteins.[7]

Objective: To determine the binding affinity of 18-OH-B to transcortin relative to other steroids.

Materials:

-

Purified human transcortin.

-

Radiolabeled steroid (e.g., [³H]cortisol or [³H]18-OH-B).

-

Unlabeled 18-Hydroxycorticosterone, cortisol, and aldosterone.

-

Phosphate buffered saline (PBS).

-

Dextran-coated charcoal.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation:

-

In a series of tubes, incubate a fixed concentration of radiolabeled steroid with purified transcortin.

-

Add increasing concentrations of unlabeled 18-OH-B, cortisol, or aldosterone to compete for binding.

-

-

Separation of Bound and Unbound Steroid:

-

Add dextran-coated charcoal to the incubation mixture to adsorb the unbound steroid.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant, which represents the amount of steroid bound to transcortin.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled steroid against the concentration of the unlabeled competitor.

-

Calculate the concentration of unlabeled steroid required to displace 50% of the radiolabeled steroid (IC50) to determine the relative binding affinity.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows relevant to the study of 18-Hydroxycorticosterone.

Caption: Aldosterone biosynthesis pathway showing 18-OH-B as a key intermediate.

Caption: Experimental workflow for in vitro uptake of radiolabeled 18-OH-B.

References

- 1. 18-Hydroxycorticosterone | Rupa Health [rupahealth.com]

- 2. 18-Hydroxycorticosterone | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Evaluation of the mineralocorticoid activity of 18-hydroxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vivo and in vitro studies on 18-hydroxy-11-deoxycorticosterone and 18-hydroxycorticosterone in normal subjects and in those with various adrenocortical disorders (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro uptake of 18-hydroxycorticosterone by regions of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of 18-hydroxycorticosterone between red blood cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 18-Hydroxycorticosterone using 18-Hydroxycorticosterone-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxycorticosterone (B144385) (18-OHB) is a steroid hormone and a crucial intermediate in the biosynthesis of aldosterone (B195564), the primary mineralocorticoid in the body. The accurate quantification of 18-OHB in biological matrices is essential for understanding the pathophysiology of endocrine disorders such as primary aldosteronism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to multiplex. The use of a stable isotope-labeled internal standard, such as 18-Hydroxycorticosterone-d4 (18-OHB-d4), is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

This application note provides a detailed protocol for the analysis of 18-Hydroxycorticosterone in human plasma and urine using this compound as an internal standard.

Steroidogenesis Pathway of Aldosterone

The following diagram illustrates the biosynthetic pathway of aldosterone from cholesterol, highlighting the position of 18-Hydroxycorticosterone.

Experimental Protocols

Sample Preparation Workflow

The following diagram outlines a typical workflow for the preparation of plasma or urine samples for LC-MS/MS analysis of 18-Hydroxycorticosterone.

Detailed Methodologies

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for specific matrices.

-

Sample Pre-treatment: Thaw plasma or urine samples on ice. Vortex to ensure homogeneity. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

-